2-Chloro-3,6-difluorobenzaldehyde is an aromatic aldehyde, meaning it contains a benzene ring with an attached aldehyde group (CHO). It can be synthesized through various methods, including the Vilsmeier-Haack reaction, which involves reacting a suitable aromatic precursor with an N- formylimine []. The synthesized product can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity [].
Potential Applications:
While the specific research applications of 2-Chloro-3,6-difluorobenzaldehyde are not extensively documented, its chemical structure suggests potential applications in various areas of scientific research:
Medicinal Chemistry: The presence of the chlorine and fluorine atoms in the molecule can potentially influence its biological activity. This makes it a potential candidate for further investigation and development of new drugs or pharmaceutical intermediates [].
Material Science: Aromatic aldehydes like 2-Chloro-3,6-difluorobenzaldehyde can be used as building blocks for the synthesis of various functional materials. For instance, they can be used in the synthesis of polymers, liquid crystals, and other materials with specific properties [].
Organic Synthesis: 2-Chloro-3,6-difluorobenzaldehyde can act as a starting material for the synthesis of other complex organic molecules. The reactive aldehyde group allows for further functionalization through various chemical reactions, making it a versatile building block for organic synthesis [].
Origin: Scientific literature suggests this compound is likely synthesized in a laboratory setting, but there is no information on its natural occurrence [].
Significance: Research on 2-Chloro-3,6-difluorobenzaldehyde appears to be focused on its potential applications in the development of new pharmaceuticals or functional materials [, ]. However, specific details about its significance are not publicly available.
Molecular Structure Analysis
Key features: The molecule consists of a benzene ring with a chlorine atom at position 2, fluorine atoms at positions 3 and 6, and an aldehyde group (CHO) attached to the ring at position 1 []. The presence of these substituents can affect the electronic properties of the molecule and its reactivity.
Chemical Reactions Analysis
Synthesis: Specific details regarding the synthesis of 2-Chloro-3,6-difluorobenzaldehyde are not readily available in scientific literature.
Decomposition: Information on the decomposition pathways of this compound is currently unavailable.
Other reactions: Due to the presence of the aldehyde group, 2-Chloro-3,6-difluorobenzaldehyde might undergo reactions typical of aldehydes, such as condensation reactions or nucleophilic addition reactions. However, identifying specific reactions requires further investigation [].
Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Irritant
Wikipedia
2-Chloro-3,6-difluorobenzaldehyde
Dates
Modify: 2023-08-15
Inquiry Online
* Please note that we will only send quotations to valid professional email addresses.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.